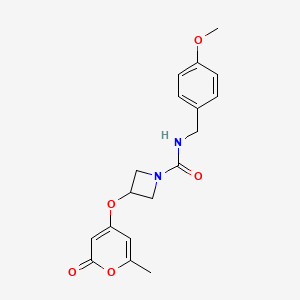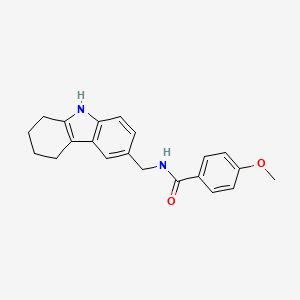![molecular formula C19H19BrN2O3 B2493844 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone CAS No. 349613-41-8](/img/structure/B2493844.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step chemical reactions. For instance, derivatives such as (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones and benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been synthesized through various chemical strategies involving coupling reactions, substitution reactions, and sometimes cyclization processes. These methods highlight the complexity and the precision required in the synthesis of such molecules, which can be indicative of the procedures for the subject compound (Manasa et al., 2020); (Pancholia et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography. These methods provide insights into the molecule's geometry, conformation, and the nature of its bonds. For example, a similar molecule's structure was confirmed using single crystal X-ray diffraction, revealing specific conformations and intermolecular interactions. Such detailed structural information is crucial for understanding the reactivity and properties of the molecule (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of such molecules are influenced by their functional groups and structural framework. For instance, (5-bromo-2-hydroxyphenyl)-(phenyl)methanones and related compounds exhibit a range of reactions based on their substituents and structural configurations. The reactions often involve nucleophilic substitutions, electrophilic additions, and cyclizations, which play a significant role in the molecule's chemical behavior and its potential applications (Xin-mou, 2009).
科学的研究の応用
Antibacterial and Antifungal Applications
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone and its derivatives have shown promising results in the field of antimicrobial research. For instance, its triazole analogues exhibit significant inhibition against various human pathogenic bacteria, suggesting potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). Similarly, derivatives of this compound have demonstrated considerable anti-mycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, marking them as promising candidates for tuberculosis treatment (Pancholia et al., 2016).
Cancer Research
Organotin(IV) derivatives of this compound, specifically dimethylstannyl bis(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate), have shown notable cytotoxic activity against ovarian cancer cells, indicating potential applications in cancer therapy (Shaheen et al., 2018). Moreover, certain benzimidazole analogues of the compound have exhibited selective activity against specific viruses, hinting at potential antiviral properties (Sharma et al., 2009).
Neuroprotective Activity
Some derivatives, such as antioxidant 8-alkylamino-1,4-benzoxazines, have shown potential as neuroprotective agents, effective against lesions that mimic the underlying damage in cerebral palsy (Largeron et al., 2001).
Structural and Computational Analysis
Studies involving X-ray diffraction and density functional theory calculations of certain piperazine derivatives highlight their potential in probing the microenvironment of cellular membranes and protein interfaces, which could be crucial for drug design and material science (Kumara et al., 2017).
将来の方向性
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone and similar piperazine derivatives have shown promising results in anticonvulsant and antidepressant activity . Therefore, they may be further developed as potential therapeutic agents for therapy of epileptic disorders .
作用機序
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the neuronal signaling pathway . The compound also interacts with the α2-adrenergic receptor , exhibiting antagonist properties .
Mode of Action
As a dopamine agonist , the compound mimics the action of dopamine by binding to the dopamine receptors, particularly D2 and D3 . This binding stimulates the receptors, triggering a response similar to that of dopamine . As an α2-adrenergic antagonist , it blocks the α2-adrenergic receptors, preventing the binding of natural ligands .
Biochemical Pathways
The activation of dopamine receptors initiates a cascade of events in the neuronal signaling pathway . This can lead to various downstream effects, including the regulation of motor control, reward, and hormone release . The antagonistic action on α2-adrenergic receptors can influence the release of neurotransmitters, affecting various physiological processes .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp) . It can permeate the blood-brain barrier (BBB) , making it effective in targeting receptors in the brain . It also shows inhibitory effects on several cytochrome P450 enzymes , including CYP1A2, CYP2D6, and CYP3A4 . These properties can significantly impact the compound’s bioavailability and its interactions with other drugs .
Result of Action
The compound’s action on dopamine receptors can lead to improved memory and attention , increased velocity of psychomotor reactions , and enhanced lability of nervous processes . Its antagonistic effect on α2-adrenergic receptors can influence various physiological responses .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption and bioavailability can be affected by the pH of the gastrointestinal tract . Its interaction with other drugs can also be influenced by the individual’s metabolic profile , which can be affected by factors such as diet, age, and genetic predisposition .
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-16-4-2-15(3-5-16)19(23)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDYLRLKLZXSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)
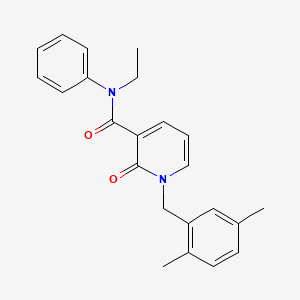
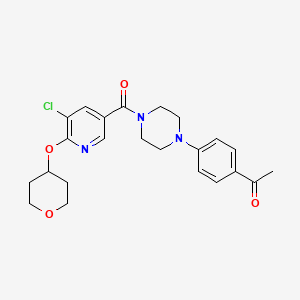
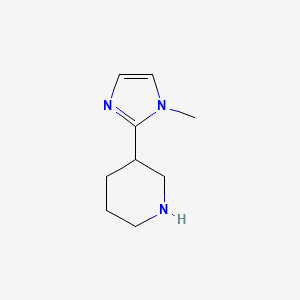
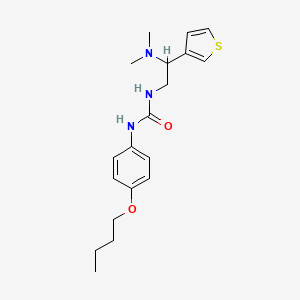
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
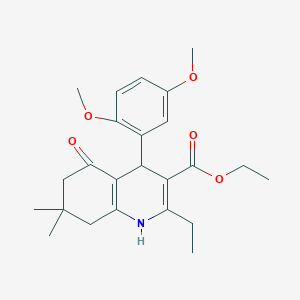
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
